5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 1-position, along with a carbaldehyde group (-CHO) at the 4-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 1-methyl-1H-pyrazole-4-carbaldehyde and methanol.
Reaction Conditions: The reaction involves the methylation of 1-methyl-1H-pyrazole-4-carbaldehyde using methanol in the presence of a strong acid catalyst, such as hydrochloric acid (HCl). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to handle the increased volume of reactants. The process is optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The compound can undergo reduction reactions to convert the aldehyde group to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous conditions, room temperature.
Reduction: NaBH₄, LiAlH₄, in anhydrous ether, low temperature.
Substitution: Various nucleophiles, polar aprotic solvents, elevated temperature.
Major Products Formed:
Oxidation: 5-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-methoxy-1-methyl-1H-pyrazole-4-methanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
1-methyl-1H-pyrazole-4-carbaldehyde
5-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
1-methyl-1H-pyrazole-5-carboxaldehyde
Properties
IUPAC Name |
5-methoxy-1-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-6(10-2)5(4-9)3-7-8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNNQGNSNBDJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365939-28-1 |
Source
|
Record name | 5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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